molecular formula C17H28N2 B2468909 2-[4-(Tert-butyl)phenyl]-2-piperidylethylamine CAS No. 927975-12-0

2-[4-(Tert-butyl)phenyl]-2-piperidylethylamine

Cat. No. B2468909
CAS RN: 927975-12-0
M. Wt: 260.425
InChI Key: PXOOYHFTBVTTDY-UHFFFAOYSA-N
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Description

The compound “2,4-Ditert butyl phenol” is a bioactive compound with antifungal, antioxidant, and cancer-fighting properties . It’s known for its antioxidant effects as it effectively suppresses oxidation, preventing material degradation and disintegration .


Synthesis Analysis

The compound “2,4-Ditert butyl phenol” was successfully extracted from Plumbago zeylanica using Ethyl acetate and confirmed through GC–MS analysis .


Molecular Structure Analysis

The structure of “2,4-Ditert butyl phenol” was characterized as C14H22O through 1H NMR analysis .


Chemical Reactions Analysis

The compound “2,4-Ditert butyl phenol” is known for its ability to neutralize free radicals and reduce reactive oxygen species production, making it valuable in stabilizing various compounds .


Physical And Chemical Properties Analysis

The compound “2,4-Ditert butyl phenol” is a solid at room temperature . It’s insoluble in water but soluble in organic solvents like benzene, ethanol, and methanol .

Scientific Research Applications

Photochemical and Thermal Synthesis

In the realm of photochemical and thermal synthesis, compounds similar to 2-[4-(Tert-butyl)phenyl]-2-piperidylethylamine have been utilized. Research by Bonnet et al. (2003) details the synthesis of polypyridine ruthenium(II) complexes, incorporating 4-(3,5-di-tert-butyl)phenyl-2,2′:6′,2″–terpyridine, showcasing its potential in creating photochemically active complexes (Bonnet et al., 2003).

Germylenes and Germyl Cations Synthesis

Schmidt et al. (1998) reported the synthesis of germylenes and germyl cations using ligands like 2,4-di-tert-butyl-6-(N,N-dimethylaminomethyl)phenyl, which are structurally related to this compound. This research illustrates the versatility of such compounds in organometallic chemistry (Schmidt et al., 1998).

Potential Anti-Malarial Agents

The chemical structure of this compound is similar to compounds explored for their anti-malarial properties. Cunico et al. (2009) investigated piperazine derivatives, highlighting the importance of tert-butyl groups in medicinal chemistry, particularly in the development of anti-malarial drugs (Cunico et al., 2009).

Hetero-Cope Rearrangement

Marx and Rassat (2002) explored the hetero-Cope rearrangement of 4-tert-butyl-phenyl-tert-butylhydroxylamine, a process which could potentially be applicable to compounds like this compound. Their findings contribute to the understanding of complex chemical reactions involving tert-butyl groups (Marx & Rassat, 2002).

Chiral Amino Alcohol Synthesis

Jun (2011) demonstrated the synthesis of polydentate chiral amino alcohol from compounds containing tert-butyl groups, such as 5-tert-butyl-2-(dimethylamino)benzaldehyde. This research is indicative of the potential applications of this compound in synthesizing chiral compounds, which are crucial in many areas of chemistry and pharmacology (Jun, 2011).

Catalytic Activity in Palladium Complexes

Turek et al. (2014) explored palladium complexes using ligands structurally similar to this compound. Their research underlines the role of such compounds in catalysis, particularly in cross-coupling reactions, which are fundamental in organic synthesis (Turek et al., 2014).

Mechanism of Action

The secondary phosphite antioxidant degradation product bis (2,4-di-tert-butylphenyl)phosphate (bDtBPP) is known to inhibit cell growth .

Safety and Hazards

The compound “2,4-Ditert butyl phenol” may cause skin and eye irritation . It’s also potentially harmful to aquatic life due to long-term effects .

Future Directions

Further investigation and exploration of “2,4-Ditert butyl phenol”'s potential in cancer research would contribute to its potential application as a novel therapeutic agent in the future .

properties

IUPAC Name

2-(4-tert-butylphenyl)-2-piperidin-1-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2/c1-17(2,3)15-9-7-14(8-10-15)16(13-18)19-11-5-4-6-12-19/h7-10,16H,4-6,11-13,18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOOYHFTBVTTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CN)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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